molecular formula C23H18N2O4 B11575703 3-(2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B11575703
M. Wt: 386.4 g/mol
InChI Key: CDDLFXDKCXDPNN-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole core, which is fused with phenyl and hydroxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-aminophenol with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization and acylation steps. Solvent selection and temperature control are critical to optimizing the reaction efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to yield dihydro derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the phenyl groups can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is unique due to its specific combination of hydroxyphenyl and phenyl groups attached to the oxazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H18N2O4/c26-18-14-8-7-13-17(18)20-19-21(29-25(20)16-11-5-2-6-12-16)23(28)24(22(19)27)15-9-3-1-4-10-15/h1-14,19-21,26H

InChI Key

CDDLFXDKCXDPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5O

Origin of Product

United States

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